molecular formula C17H17N3O3S B11147577 N-(2,5-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-(2,5-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B11147577
M. Wt: 343.4 g/mol
InChI Key: PLYIILMDHXZKMT-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a pyrrole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields . Another method involves the use of microwave-induced molecular iodine-catalyzed reactions under solventless conditions, which also produces N-substituted pyrroles efficiently .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole or pyrrole derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it has been shown to increase monoclonal antibody production by suppressing cell growth and enhancing glucose uptake in Chinese hamster ovary cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to modulate biological pathways and enhance monoclonal antibody production makes it a valuable compound in both research and industrial applications.

Biological Activity

N-(2,5-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrrole ring, and a dimethoxyphenyl group. Its structural complexity allows for diverse interactions with biological targets, making it a candidate for drug development.

Research indicates that this compound may function as an inhibitor of specific enzymes and receptors. Compounds with similar structural motifs have shown efficacy in inhibiting kinases and other targets associated with cancer and inflammatory diseases. The presence of multiple functional groups enhances its ability to interact with various biological pathways.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance:

  • In vitro studies demonstrated that derivatives of thiazole and pyrrole exhibit significant cytotoxicity against various cancer cell lines. The compound's structural features suggest it may similarly inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.
StudyCell LineIC50 (µM)Mechanism
Xia et al.A54926Induces apoptosis
Fan et al.NCI-H4600.95Autophagy without apoptosis

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been investigated. Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Interaction Studies

Understanding how this compound interacts with biological molecules is essential for elucidating its mechanism of action. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to assess binding affinities to target proteins.

Case Studies

  • Antitumor Activity : In a study by Xia et al., the compound exhibited significant antitumor activity against the A549 lung cancer cell line with an IC50 value of 26 µM, indicating its potential as a lead compound for further development.
  • Inflammatory Response : Another study highlighted the compound's ability to suppress COX activity, suggesting its role in mitigating inflammatory responses.

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Structural Modifications : Investigating how changes to the compound's structure affect its biological activity could lead to more potent derivatives.
  • In vivo Studies : Conducting animal studies will provide insights into the pharmacokinetics and therapeutic efficacy of the compound in living organisms.

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H17N3O3S/c1-11-15(24-17(18-11)20-8-4-5-9-20)16(21)19-13-10-12(22-2)6-7-14(13)23-3/h4-10H,1-3H3,(H,19,21)

InChI Key

PLYIILMDHXZKMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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